1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
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Description
1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a useful research compound. Its molecular formula is C17H22N4O2 and its molecular weight is 314.389. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and structural elucidation of compounds related to 1-(3-(4-methoxyphenyl)azepan-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone have been extensively reported. For instance, one study detailed the synthesis of antifungal agents through the creation of estrogen-like imidazole and triazole derivatives, showcasing their potential against Candida species (Massa et al., 1992). Another research highlighted the antimicrobial activity of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, synthesized from a related ethanone precursor (Nagamani et al., 2018).
Biological Activities and Applications
- Research into the biological activities of these compounds has shown diverse potential. A study on the thermal reactivity of tricyclic 4,5-diacyltriazolines, which can be considered structurally analogous, provided insights into their chemical behavior under different conditions (Benati et al., 1991). Furthermore, the compound directly named "1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone" was structurally characterized, with a focus on its crystal formation and intermolecular interactions (Kesternich et al., 2010).
Properties
IUPAC Name |
1-[3-(4-methoxyphenyl)azepan-1-yl]-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-23-16-7-5-14(6-8-16)15-4-2-3-9-20(10-15)17(22)11-21-13-18-12-19-21/h5-8,12-13,15H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALQBMCKCIFYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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